N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide
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Overview
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a methoxypiperidinyl group, a phenyl ring, and a pyridinylthioacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide typically involves multiple steps:
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Formation of the Methoxypiperidinyl Intermediate
Starting Material: 4-methoxypiperidine.
Reaction: Alkylation or acylation to introduce the phenyl group.
Conditions: Often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
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Coupling with Pyridinylthioacetamide
Starting Material: 4-pyridinethiol.
Reaction: Thiol-ene reaction or nucleophilic substitution to attach the pyridinylthioacetamide group.
Conditions: Typically performed under mild conditions with catalysts such as triethylamine (TEA) or in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to precisely control reaction parameters.
Purification: Techniques such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Products: Oxidized derivatives, potentially altering the methoxy or thioacetamide groups.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms, possibly affecting the pyridinyl or phenyl rings.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives, modifying the functional groups on the phenyl or pyridinyl rings.
Common Reagents and Conditions
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: DMF, dichloromethane (DCM), or ethanol depending on the reaction type.
Temperature: Reactions may be conducted at room temperature or under reflux conditions.
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide has diverse applications in scientific research:
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Chemistry
Ligand Design: Used in the synthesis of complex ligands for coordination chemistry.
Catalysis: Acts as a precursor for catalysts in organic transformations.
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Biology
Receptor Studies: Investigated for its binding affinity to various biological receptors.
Enzyme Inhibition: Explored as a potential inhibitor for specific enzymes.
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Medicine
Drug Development: Studied for its pharmacological properties and potential therapeutic applications.
Diagnostics: Utilized in the development of diagnostic agents.
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Industry
Material Science: Employed in the synthesis of advanced materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to:
Bind to Receptors: The methoxypiperidinyl and pyridinyl groups facilitate binding to specific receptors, modulating their activity.
Inhibit Enzymes: The thioacetamide moiety can interact with enzyme active sites, leading to inhibition of enzyme function.
Pathways Involved: The compound may influence signaling pathways related to its target receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
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N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-3-ylthio)acetamide
Difference: Pyridinyl group at the 3-position instead of the 4-position.
Uniqueness: Different binding affinity and biological activity due to positional isomerism.
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N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-2-ylthio)acetamide
Difference: Pyridinyl group at the 2-position.
Uniqueness: Altered chemical reactivity and interaction with molecular targets.
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N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)propionamide
Difference: Propionamide group instead of acetamide.
Uniqueness: Different pharmacokinetic properties and biological effects.
Highlighting Uniqueness
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide stands out due to its specific structural features that confer unique binding properties and reactivity. Its combination of methoxypiperidinyl, phenyl, and pyridinylthioacetamide groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-17-8-12-22(13-9-17)16-4-2-15(3-5-16)21-19(23)14-25-18-6-10-20-11-7-18/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGKPLLJIKCQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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